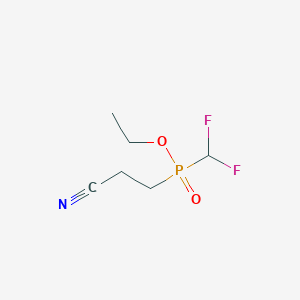![molecular formula C22H40N2OSn B8379983 Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]-](/img/structure/B8379983.png)
Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]- is a complex organic compound that features a morpholine ring substituted with a pyridine moiety and a tri-butylstannanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]- typically involves the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, often starting from commercially available precursors.
Introduction of the Tri-butylstannanyl Group: The tri-butylstannanyl group is introduced via a stannylation reaction, which may involve the use of tributyltin chloride and a suitable catalyst.
Coupling with Morpholine: The final step involves coupling the stannylated pyridine intermediate with morpholine under specific reaction conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The stannyl group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, electrophiles, and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may result in the formation of various functionalized pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
The compound may have potential applications in biology and medicine, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets could be explored for therapeutic purposes.
Industry
In industry, this compound could be used in the production of specialty chemicals, materials science, and catalysis. Its stannyl group may be particularly useful in catalytic processes.
作用機序
The mechanism of action of Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The stannyl group could also play a role in catalytic processes by facilitating electron transfer or stabilizing reaction intermediates.
類似化合物との比較
Similar Compounds
4-(5-Trimethylstannanyl-pyridin-2-ylmethyl)-morpholine: Similar structure but with a trimethylstannanyl group.
4-(5-Triphenylstannanyl-pyridin-2-ylmethyl)-morpholine: Similar structure but with a triphenylstannanyl group.
Uniqueness
Morpholine, 4-[[5-(tributylstannyl)-2-pyridinyl]methyl]- is unique due to the presence of the tri-butylstannanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and catalytic applications.
特性
分子式 |
C22H40N2OSn |
|---|---|
分子量 |
467.3 g/mol |
IUPAC名 |
tributyl-[6-(morpholin-4-ylmethyl)pyridin-3-yl]stannane |
InChI |
InChI=1S/C10H13N2O.3C4H9.Sn/c1-2-4-11-10(3-1)9-12-5-7-13-8-6-12;3*1-3-4-2;/h1,3-4H,5-9H2;3*1,3-4H2,2H3; |
InChIキー |
IWTNUKGTFLNDEU-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)CN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(4,6-Dichloro-[1,3,5]triazin-2-ylamino)-cyclohexanol](/img/structure/B8379924.png)











